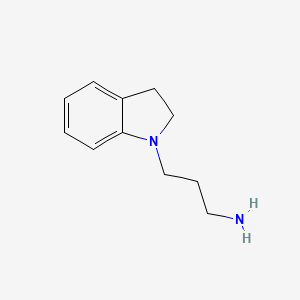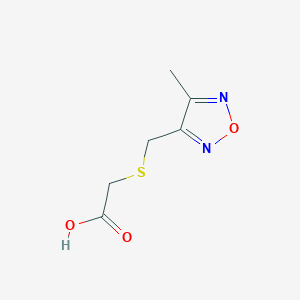
2-(2-Piperidin-1-yl-ethoxy)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a compound that belongs to the class of piperidine analogues, which are known for their interactions with various neurotransmitter transporters. These compounds are of significant interest due to their potential therapeutic applications in neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder .
Synthesis Analysis
The synthesis of piperidine analogues often involves multi-step chemical reactions. For instance, asymmetric synthesis methods have been employed to create 2-(1-aminoalkyl)piperidines, which are structurally related to 2-(2-Piperidin-1-yl-ethoxy)-phenylamine . The synthesis process can include the reduction of intermediates, hydrogenolysis, and the addition of lithium derivatives to introduce various substituents . Additionally, three-component synthesis methods have been used to create complex piperidine structures, which may be applicable to the synthesis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine .
Molecular Structure Analysis
The molecular structure of piperidine analogues can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione, has been elucidated, revealing the dihedral angles between the piperidine ring and the attached phenyl and phenylamine moieties . Such structural analyses are crucial for understanding the conformation and potential biological interactions of these molecules.
Chemical Reactions Analysis
Piperidine analogues can undergo various chemical reactions, which are essential for their biological activity and interaction with neurotransmitter transporters. The compounds can exhibit different affinities for dopamine, serotonin, and norepinephrine transporters based on their chemical structure and the nature of their substituents . The ability to bind to these transporters is a key factor in their potential as therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine analogues, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of substituents like methoxyphenyl groups can affect these properties and the overall pharmacokinetic profile of the compounds . Additionally, the crystal structure and hydrogen bonding patterns can provide insights into the compound's behavior in solid-state and its interactions in biological systems .
Wissenschaftliche Forschungsanwendungen
Analytical Profiling in Biological Matrices : One study focused on the characterization and analytical profiling of arylcyclohexylamines, including analogs related to 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. This research provided insights into the qualitative and quantitative analysis of these compounds in biological fluids like blood, urine, and vitreous humor, using techniques such as liquid chromatography and mass spectrometry (De Paoli et al., 2013).
Development of Beta(3) Agonists : Another study described the synthesis and evaluation of (4-piperidin-1-yl)-phenyl sulfonamides as beta(3)-adrenergic receptor agonists. This research could be relevant in understanding the potential applications of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine in receptor-targeted therapies (Hu et al., 2001).
Antimicrobial Activity : A study synthesized 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol derivatives, revealing significant antibacterial and antifungal activity. These findings are important for understanding the antimicrobial potential of compounds structurally similar to 2-(2-Piperidin-1-yl-ethoxy)-phenylamine (Kottapalle & Shinde, 2021).
Fungicidal Activity : Research on aminothiazole compounds related to 2-(2-Piperidin-1-yl-ethoxy)-phenylamine highlighted their fungicidal activities against phytopathogenic fungi. Such studies contribute to our understanding of the potential agricultural applications of these compounds (Choi et al., 2010).
Selective Estrogen Receptor Modulators (SERMs) : A study involved the design and bioevaluation of chiral piperidin-4-ols as SERMs, showcasing the potential of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine analogs in the development of novel therapies targeting estrogen receptors (Yadav et al., 2011).
Synthesis and Antifungal Activity Against Phytophthora Capsici : Another study synthesized derivatives of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine and examined their antifungal activities, contributing valuable insights for the development of new fungicides (Nam et al., 2011).
Zukünftige Richtungen
The compounds synthesized from “2-(2-Piperidin-1-yl-ethoxy)-phenylamine” were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine showed the highest IC50 values for COX-1 inhibition . These compounds demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation . These findings suggest that “2-(2-Piperidin-1-yl-ethoxy)-phenylamine” and its derivatives have potential for further development and study as anti-inflammatory agents .
Eigenschaften
IUPAC Name |
2-(2-piperidin-1-ylethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXZSYLVSCQFGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424633 |
Source


|
| Record name | 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |
CAS RN |
857373-29-6 |
Source


|
| Record name | 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)
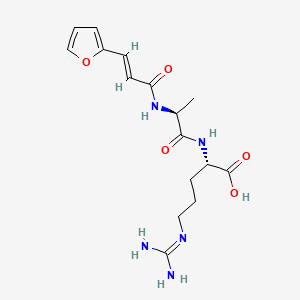


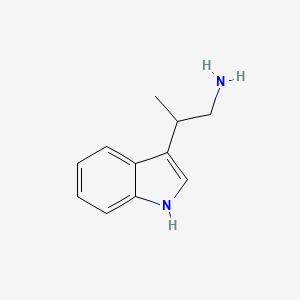

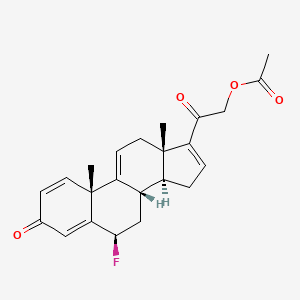
![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)

